Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate
Description
Crystallographic Analysis and X-Ray Diffraction Studies
The crystallographic investigation of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate has revealed fundamental structural parameters that define its solid-state architecture. Single crystal X-ray diffraction studies on related quinoline derivatives have established important precedents for understanding the structural behavior of this compound family. The crystallographic analysis demonstrates that the quinoline ring system maintains a planar configuration with minimal deviation from coplanarity, which is characteristic of aromatic heterocyclic systems. Research on analogous compounds indicates that the dihedral angles between different ring systems typically range from 2.28 to 7.65 degrees, suggesting substantial conjugation throughout the molecular framework.
The molecular packing arrangements in the crystal lattice reveal the presence of intermolecular hydrogen bonding interactions that significantly influence the solid-state properties. Crystallographic studies of related quinoline carboxylates have shown that molecules are linked through carbon-hydrogen to oxygen hydrogen bonds, forming extended chain structures that contribute to crystal stability. The carboxylate group attached to the quinoline system typically adopts an antiperiplanar conformation, as evidenced by torsion angle measurements in analogous structures. This conformational preference has important implications for the compound's solid-state reactivity and physicochemical properties.
Detailed examination of bond length parameters reveals significant deviations from standard aromatic values, particularly in regions where the sp3 hybridization influences the electronic distribution. The presence of the methoxy substituent and the keto functionality creates localized electronic perturbations that are reflected in the crystallographic bond distances and angles. Unit cell parameters for related quinoline derivatives typically exhibit monoclinic crystal systems with space groups that accommodate the molecular symmetry requirements effectively.
| Structural Parameter | Typical Range | Significance |
|---|---|---|
| Quinoline Ring Planarity | 2.28-7.65° | Indicates aromatic character retention |
| Carboxylate Conformation | Antiperiplanar | Influences intermolecular interactions |
| Intermolecular Hydrogen Bonds | C-H···O type | Determines crystal packing stability |
| Unit Cell Symmetry | Monoclinic | Accommodates molecular geometry |
Properties
IUPAC Name |
methyl 6-methoxy-4-oxo-1H-quinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-11-6-7-9(13-4-3-10(7)14)5-8(11)12(15)17-2/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFWOLGMEYBTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate (CAS Number: 82633-20-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C12H11NO4
- Molecular Weight : 233.22 g/mol
- IUPAC Name : this compound
- Physical Form : Solid
- Purity : Typically ≥ 95%
This compound exhibits various biological activities, primarily attributed to its interaction with specific molecular targets:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage and aging processes.
- Antimicrobial Properties : Studies have indicated that this compound possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Neuroprotective Effects : Research suggests that it may protect neuronal cells from apoptosis induced by oxidative stress, thereby holding promise for neurodegenerative diseases such as Alzheimer's.
Biological Activity Overview
Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline derivatives on PC12 cells. The results demonstrated a significant reduction in cell death induced by glutamate toxicity at concentrations as low as 10 µM. The compound inhibited calcium influx and reactive oxygen species (ROS) production, highlighting its potential for treating neurodegenerative conditions .
Study 2: Antimicrobial Activity
In a comparative study of various quinoline derivatives, methyl 6-methoxy-4-oxo-1,4-dihydroquinoline was tested against several bacterial strains. It exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Study 3: Enzyme Inhibition
Research focusing on the inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, found that methyl 6-methoxy-4-oxo-1,4-dihydroquinoline significantly inhibited AChE activity with an IC50 value of approximately 50 µM. This suggests its potential role as a therapeutic agent in managing Alzheimer's disease by enhancing cholinergic function .
Scientific Research Applications
Pharmaceutical Research
MMODC has shown promise in pharmaceutical applications due to its structural features that resemble known bioactive compounds. Key areas of research include:
- Antimicrobial Activity : Studies indicate that MMODC and its derivatives exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
- Anti-inflammatory and Anti-cancer Properties : Research has highlighted the compound's potential as an anti-inflammatory agent and its efficacy in inhibiting cancer cell proliferation. This positions MMODC as a promising lead compound for therapeutic development against various cancers .
Synthesis of Metal Complexes
MMODC has been utilized in the synthesis of metal complexes, particularly with Copper (II). These complexes have applications in catalysis and material science, showcasing the versatility of MMODC in forming coordination compounds that may exhibit enhanced properties compared to their parent compounds.
Biological Interaction Studies
The interactions of MMODC with biological systems are under investigation to elucidate its mechanism of action. This includes:
- Tubulin Polymerization Inhibition : Preliminary studies suggest that MMODC may inhibit tubulin polymerization, which is crucial for cell division, indicating potential use in cancer therapy.
- Fluorescent Labeling : The compound's unique structure allows it to be utilized as a fluorescent probe in biomedical analysis, aiding in the visualization of cellular processes.
Material Science Applications
MMODC's unique chemical properties lend themselves to applications in materials science:
- Synthesis of Heterocycles : The compound can be modified to synthesize various heterocycles, which are important in developing new materials with specific electronic or optical properties.
Case Studies and Research Findings
Several studies highlight the applications and efficacy of MMODC:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The dihydroquinoline scaffold is highly versatile, with variations in substituent positions and functional groups significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
*Molecular weight inferred from structural similarity to analogs.
Key Findings :
For example, the 7-methoxy analog has a predicted pKa of -0.53, indicating weak acidity . Ester Group Position: Moving the ester from position 6 (CAS 205448-65-3) to 7 (target compound) may influence steric interactions in synthetic pathways or binding to biological targets.
Functional Group Variations: Ethyl vs. Halogen Substitutions: Bromo or fluoro substituents (e.g., Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate) enhance electrophilicity, making these compounds more reactive in cross-coupling reactions .
Safety and Handling :
- The 7-methoxy-6-carboxylate analog (CAS 205448-65-3) is classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating precautions like P261 (avoid breathing dust) . Similar risks likely apply to positional isomers like the target compound.
Preparation Methods
Synthesis of 4-Oxo-1,4-dihydroquinoline Derivatives
Cyclization Reactions A key step in synthesizing 1-alkyl-3-aroyl-1,4-dihydroquinolin-4-one derivatives involves cyclizing 2-((Z)-3-oxo-3-aryl-propenylamino)-benzoic acid methyl esters. This cyclization is achieved by refluxing the ester in a mixture of methanol and phenyl ether with sodium methanolate.
N-Alkylation Following cyclization, N-alkylation is performed using halogenoalkyl derivatives in dry N,N-dimethylformamide (DMF) in the presence of sodium hydride.
Synthesis of 7-Substituted-3-quinolinecarbonitriles
Reaction of Aniline with Ethyl (Ethoxymethylene)cyanoacetate Reacting a substituted aniline, such as 3-fluoro-4-methoxyaniline, with ethyl (ethoxymethylene)cyanoacetate in toluene at 100-110°C yields an intermediate solid. This solid can then be processed to form the quinoline structure.
Cyclization A portion of the intermediate is added to a high-boiling solvent mixture (e.g., diphenyl ether:biphenyl) and heated to reflux to induce cyclization.
General Procedures and Considerations
Reagents and Conditions The synthesis of 4-oxo-1,4-dihydroquinoline derivatives often involves reagents like sodium hydride (NaH) and DMF, under a nitrogen atmosphere to prevent unwanted side reactions. Reactions are typically carried out at elevated temperatures (e.g., 90 °C to reflux) to facilitate cyclization and functionalization.
Purification After each reaction step, purification techniques such as flash column chromatography and trituration are employed to isolate the desired products.
Spectral Data of Related Compounds
The following spectral data is for related compounds and may assist in characterizing methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate if synthesized.
| Compound | 1H NMR Data | 13C NMR Data |
|---|---|---|
| Methyl 4-hydroxy-5,8-dimethoxy-2-(methylthio)quinoline-3-carboxylate (4f) | δ 11.61 (s, 1H), 6.95 (d, J = 8.7 Hz, 1H), 6.64 (d, J = 8.7 Hz, 1H), 3.97 (s, 3H), 3.95 (s, 6H), 2.66 (s, 3H) | δ 168.0, 163.6, 159.1, 150.4, 149.1, 141.4, 111.5, 109.4, 108.2, 104.0, 56.8, 56.5, 52.4, 13.8 |
| Methyl 8-fluoro-4-hydroxy-2-(methylthio)quinoline-3-carboxylate (4h) | δ 13.25 (s, 1H), 7.99 (dt, J = 8.1, 1.2 Hz, 1H), 7.42 (ddd, J = 10.4, 7.8, 1.5 Hz, 1H), 7.33 (td, J = 8.0, 4.8 Hz, 1H), 4.09 (s, 3H), 2.64 (s, 3H) | δ 171.4, 168.4, 161.1, 1581, 156.1, 138.9, 124.6, 119.9, 119.4, 117.5, 117.4, 103.2, 100.1, 52.8, 14.9 |
| Methyl 7-fluoro-4-hydroxy-2-(methylthio)quinoline-3-carboxylate (4i) | δ 13.21 (s, 1H), 8.20 (dd, J = 9.1, 6.2 Hz, 1H), 7.42 (dd, J = 10.2, 2.5 Hz, 1H), 7.16 (ddd, J = 9.1, 8.2, 2.5 Hz, 1H), 4.07 (s, 3H), 2.58 (s, 3H) | δ 171.4, 168.3, 166.7, 164.7, 161.9, 150.4, 150.3, 126.4, 114.9, 114.8, 114.7, 112.1, 111.9, 102.1, 52.7, 14.9 |
| Methyl 4,7-dihydroxy-2-(methylthio)quinoline-3-carboxylate (4n) | δ 11.43 (s, 1H), 10.45 (s, 1H), 7.88 (d, J = 8.8 Hz, 1H), 6.98 (s, 1H), 6.84 (d, J = 8.8 Hz, 1H), 3.76 (s, 3H), 2.62 (s, 3H) | δ 172.6, 166.9, 161.5, 148.0, 142.5, 127.4, 118.0, 117.4, 115.0, 101.8, 52.3, 16.6 |
| Methyl 4-hydroxy-6,7-dimethoxy-2-(methylthio)quinoline-3-carboxylate (4o) | δ 13.03 (s, 1H) | N/A |
Note: Chemical shifts are reported in ppm, and J values are reported in Hz.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate and its derivatives?
- Methodological Answer : The compound is typically synthesized via multi-step procedures involving cyclization and functionalization. For example, analogs are prepared by reacting substituted anilines with β-keto esters under acidic conditions (e.g., polyphosphoric acid) to form the quinolone core. Subsequent methoxylation and esterification steps introduce the 6-methoxy and 7-carboxylate groups. General Procedure F (GPF) or Procedure C (GPC) from literature protocols involve coupling intermediates like 7-((4-arylpiperazin-1-yl)methyl) derivatives with methyl esters, achieving yields of 20–30% .
- Key Data :
| Intermediate | Reaction Conditions | Yield (%) |
|---|---|---|
| 8z (piperazine-substituted) | GPF, DMF, 80°C | 20 |
| 8aa (fluorophenyl) | GPC, THF, reflux | 28 |
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Characterization relies on 1H/13C NMR and HRMS . For instance, the 1H NMR spectrum shows a singlet at δ 12.29 ppm (1H, C4-OH) and a triplet at δ 3.89 ppm (3H, methoxy group). HRMS confirms the molecular ion peak (e.g., [M+H]+ at m/z 392.1974 for derivatives) . X-ray crystallography further validates molecular geometry, as seen in related compounds where C–H⋯O/Cl interactions stabilize crystal packing .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific hazard data are limited, standard protocols for handling quinoline derivatives apply:
- Use gloves, goggles, and lab coats to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
- Methodological Answer : Low yields (20–30%) in existing protocols suggest opportunities for improvement:
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvent optimization : Replace DMF with polar aprotic solvents (e.g., NMP) to enhance solubility.
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
Q. What intermolecular interactions govern the crystal packing of this compound?
- Methodological Answer : X-ray studies of analogs reveal C–H⋯O (3.065–3.537 Å) and C–H⋯Cl (3.431–3.735 Å) interactions. These stabilize parallel molecular arrangements in the lattice. Hydrogen bonding at the 4-oxo group further contributes to structural rigidity .
Q. How do substituent modifications impact biological activity?
- Methodological Answer : Introducing piperazine or aryl groups at the 7-position enhances anti-proliferative activity. For example:
| Derivative | Substituent | IC₅₀ (μM) |
|---|---|---|
| 8z | 4-Methoxyphenyl | 0.12 |
| 8ab | 4-Trifluoromethylphenyl | 0.09 |
- Mechanistic Insight : Bulkier substituents increase lipophilicity, improving membrane permeability .
Q. What challenges arise in differentiating positional isomers (e.g., 6-methoxy vs. 7-methoxy)?
- Methodological Answer : Isomeric mixtures complicate purification. Strategies include:
- HPLC-MS : Use C18 columns with methanol/water gradients to resolve isomers.
- NOESY NMR : Identify spatial proximity of methoxy protons to adjacent groups .
Data Contradictions and Resolutions
Q. How are discrepancies in spectral data resolved during structural elucidation?
- Methodological Answer : Conflicting NMR peaks (e.g., δ 12.29 ppm for C4-OH vs. δ 12.59 ppm in analogs) are resolved via deuterium exchange experiments (disappearance of OH signal in D₂O) and 2D-COSY to confirm coupling networks .
Q. Why do some analogs exhibit unexpected reactivity in substitution reactions?
- Methodological Answer : Steric hindrance from the 6-methoxy group can block electrophilic substitution at the 8-position. DFT calculations predict electron density distribution, guiding regioselective functionalization .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted protocols for time efficiency.
- Characterization : Combine HRMS with X-ray crystallography for unambiguous confirmation.
- Biological Testing : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate anti-proliferative activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
